trans-3-Hexen-1-ol (CAS 928-97-2) is an unsaturated six-carbon alcohol and a member of the green leaf volatile (GLV) family of compounds. It is recognized for a distinct, sharp green aroma and is a naturally occurring semiochemical involved in plant-insect communications. This compound serves as a specialized ingredient in flavor and fragrance formulations, a key component in insect pheromone lures, and a versatile intermediate in fine chemical synthesis where stereochemistry is critical.
Substituting trans-3-Hexen-1-ol with its more common geometric isomer, cis-3-Hexen-1-ol ('leaf alcohol'), or its saturated analog, 1-hexanol, is unreliable for most applications. The geometry of the double bond is critical for molecular recognition by both human olfactory receptors and insect antennae. This structural specificity means that each isomer possesses a distinct aroma profile and elicits different, often species-specific, behavioral responses in insects. Using an incorrect isomer can lead to off-notes in fragrances, reduced efficacy in semiochemical lures, or the failure of stereospecific chemical syntheses, making precise isomer selection a critical procurement decision.
In sensory evaluations, the geometric configuration of the double bond critically defines the perceived aroma. While both isomers are described as 'green,' cis-3-Hexen-1-ol is characterized by the intense, fresh scent of cut grass. In contrast, trans-3-Hexen-1-ol provides a different green note, often described as sharper and less universally pleasant, which is essential for building specific herbaceous or fruity fragrance top-notes. This makes the choice of isomer a deliberate act of formulation, not an interchangeable selection.
| Evidence Dimension | Odor Description |
| Target Compound Data | Green, but less attractive/harsher than cis-isomer; sweet, fruity green top-notes. |
| Comparator Or Baseline | cis-3-Hexen-1-ol: Intense, fresh, grassy, characteristic of newly cut grass. |
| Quantified Difference | Qualitative difference in aroma character (sharp/fruity vs. fresh cut grass). |
| Conditions | Human sensory panel evaluations. |
For flavorists and perfumers, selecting the trans isomer is required to achieve specific green notes that cannot be replicated by the more common cis isomer.
The biological activity of hexenols as semiochemicals is highly dependent on their isomeric form. In laboratory and field studies, trans-3-Hexen-1-ol has been identified as a potent and specific attractant for certain insect species. For example, it elicits strong electroantennogram (EAG) responses and attracts both male and female adzuki bean weevils (Callosobruchus chinensis). In contrast, cis-3-Hexen-1-ol is known to attract different species, such as certain predatory insects. This demonstrates that the two isomers are not interchangeable for targeted pest management or ecological applications.
| Evidence Dimension | Insect Behavioral Response |
| Target Compound Data | Strong attractant for the adzuki bean weevil (Callosobruchus chinensis). |
| Comparator Or Baseline | cis-3-Hexen-1-ol: Attractant for different insects, including predatory species. |
| Quantified Difference | Species-specific attraction; one isomer is effective for a target pest where the other may not be. |
| Conditions | Electroantennogram (EAG) assays and Y-tube olfactometer behavioral assays. |
Procuring the correct isomer is essential for the efficacy of species-specific insect lures used in agriculture and research, as substitution would target the wrong insects or fail completely.
Physical properties, such as boiling point, directly impact processability and performance in formulations. trans-3-Hexen-1-ol has a boiling point of 61-62 °C at 12 mmHg. Its isomer, cis-3-Hexen-1-ol, has a significantly higher boiling point of 156-157 °C at standard pressure (760 mmHg). This difference in volatility is critical for applications requiring controlled release, such as in fragrances or timed-release insect lures, and also affects purification processes like distillation, making the choice of isomer a key factor in process design and product performance.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 61-62 °C @ 12 mmHg (equivalent to approx. 154-155 °C at 760 mmHg). |
| Comparator Or Baseline | cis-3-Hexen-1-ol: 156-157 °C @ 760 mmHg. |
| Quantified Difference | Slightly lower boiling point and thus higher volatility compared to the cis isomer under equivalent pressure. |
| Conditions | Standard boiling point measurement at specified pressures. |
This difference in volatility affects separation and purification efficiency during manufacturing and determines the release rate and sensory profile in fragrance and semiochemical applications.
This compound is the right choice for formulators needing to impart a sharp, green top-note in fragrances or to build specific fruity and berry flavor profiles where the distinct character of the trans-isomer is required to achieve the desired sensory outcome, an effect not achievable with the 'cut-grass' profile of cis-3-Hexen-1-ol.
For developing and manufacturing semiochemical lures aimed at monitoring or controlling specific pests, such as the adzuki bean weevil, that have been shown to respond selectively to the trans-isomer. In this context, using the cis-isomer or a generic hexenol would result in a non-functional or sub-optimal product.
As a starting material in multi-step organic syntheses where the (E)-configuration of the double bond is a critical structural element for the final target molecule. Procuring the correct isomer from the outset eliminates the need for costly and potentially low-yielding isomerization steps, improving overall process efficiency.
Flammable;Irritant